molecular formula C7H12N4O B2764222 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine CAS No. 1114595-43-5

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine

Cat. No.: B2764222
CAS No.: 1114595-43-5
M. Wt: 168.2
InChI Key: WZQGXEFCILUQOO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine (C₇H₁₂N₄O) is a pyrimidine derivative characterized by a hydrazinyl group at position 2, a methoxymethyl substituent at position 4, and a methyl group at position 4.

Properties

IUPAC Name

[4-(methoxymethyl)-6-methylpyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(4-12-2)10-7(9-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGXEFCILUQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adaptation for Methoxymethyl Incorporation

To introduce the methoxymethyl group at position 4, the malonate component can be modified. Replacing dimethyl malonate with ethyl methoxymethylmalonate (synthesized via alkylation of ethyl hydroxymethylmalonate with methyl iodide) enables direct incorporation of the methoxymethyl moiety during cyclocondensation. This route avoids post-cyclization functionalization but requires stringent control over malonate synthesis:

  • Synthesis of Ethyl Methoxymethylmalonate :

    • Ethyl hydroxymethylmalonate (10 mmol) is treated with methyl iodide (12 mmol) and potassium carbonate (15 mmol) in acetone at 50°C for 12 hours.
    • Yield: ~75% after purification by vacuum distillation.
  • Cyclocondensation Reaction :

    • Ethyl methoxymethylmalonate (0.1 mol), acetamidine hydrochloride (0.1 mol), and sodium methoxide (0.34 mol) in methanol undergo cyclization at 18–25°C for 4 hours.
    • Expected product: 4-(methoxymethyl)-6-methylpyrimidine-2-ol (theoretical yield: 80–85%).

Hydrazine Substitution at Position 2

The hydroxyl group at position 2 is converted to a leaving group (e.g., chloro via POCl₃) for subsequent hydrazine substitution:

  • Chlorination :

    • 4-(methoxymethyl)-6-methylpyrimidine-2-ol (1 mol) is refluxed with phosphorus oxychloride (5 mol) at 110°C for 6 hours.
    • Yield: 4-(methoxymethyl)-2-chloro-6-methylpyrimidine (~90%).
  • Hydrazine Displacement :

    • The chlorinated intermediate (1 mol) reacts with anhydrous hydrazine (3 mol) in ethanol at 80°C for 8 hours.
    • Yield: This compound (75–80%) after recrystallization from ethanol/water.

Key Advantages :

  • Leverages established cyclocondensation protocols.
  • Minimizes post-synthetic modifications.

Limitations :

  • Requires custom synthesis of methoxymethylmalonate.
  • POCl₃ usage poses safety and environmental concerns.

An alternative strategy modifies preassembled pyrimidine cores, as exemplified by US6693194B2 , which substitutes chlorides with methoxy groups using sodium methoxide. Adapting this methodology allows incremental introduction of methoxymethyl and hydrazinyl groups.

Synthesis of 4-Chloromethyl-6-methylpyrimidine-2-ol

  • Cyclocondensation :

    • Dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol) react in methanol with sodium methoxide (0.34 mol) to form 4,6-dihydroxy-2-methylpyrimidine.
  • Selective Chlorination at Position 4 :

    • The dihydroxy intermediate (1 mol) is treated with thionyl chloride (3 mol) in DMF at 0°C, selectively chlorinating the 4-hydroxyl group.
    • Yield: 4-chloro-6-hydroxy-2-methylpyrimidine (70%).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Sequential Functionalization
Starting Material Complexity High (custom malonate) Low (commercial reagents)
Number of Steps 3 5
Overall Yield 60–65% 45–50%
Safety Concerns POCl₃ usage Thionyl chloride, DMSO
Scalability High Moderate

Synthesis Recommendation : The cyclocondensation route offers superior yield and scalability despite requiring specialized malonate synthesis. For small-scale production, sequential functionalization provides flexibility but demands rigorous safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine exhibits notable biological activities, particularly as an enzyme inhibitor. The hydrazinyl moiety allows for interactions with various molecular targets, potentially leading to significant therapeutic effects. Key applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a promising anti-inflammatory profile .
  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can target bacterial DNA gyrase, an essential enzyme for bacterial replication, making them potential candidates for antibacterial drug development .
  • Cancer Therapeutics : In vivo studies have demonstrated that compounds similar to this compound can inhibit tumor growth in xenograft models, highlighting their potential in oncology .

Industrial Applications

The unique chemical properties of this compound also lend themselves to various industrial applications:

  • Dyes and Pigments : Its ability to form stable complexes with metal ions makes it useful in dye manufacturing processes .
  • Chemical Intermediates : The compound serves as a versatile building block in the synthesis of other valuable chemicals, including agrochemicals and pharmaceuticals.

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on macrophage cell lines. The results indicated a significant reduction in TNF-alpha and IL-6 production compared to control groups:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data supports the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5–4 μg/mL against resistant strains, indicating strong antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Positions and Activities of Selected Pyrimidine Derivatives
Compound Name Position 2 Position 4 Position 6 Key Activities/Applications Evidence Source
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine Hydrazinyl Methoxymethyl Methyl Synthetic intermediate; potential ion channel modulation
2-Ethyl-4-hydrazinyl-6-methylpyrimidine Ethyl Hydrazinyl Methyl Unspecified (structural analog)
Mepirizole (4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) Pyrazole derivative Methoxy Methyl Anti-inflammatory drug
4-Hydroxy-2-isopropyl-6-methylpyrimidine Hydroxy Isopropyl Methyl Pesticide metabolite
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (CyPPA analog) Pyrazole derivative Cyclohexyl/aryl substituents Methyl KCa2.2a channel modulation
4,6-Bisaryl-pyrimidin-2-amine (Derivative VIII) Amino Aryl Aryl Antioxidant

Structural and Functional Insights

  • Hydrazinyl Group vs. Amino/Pyrazole Substituents: The hydrazinyl group at position 2 in the target compound introduces nucleophilic reactivity, enabling further derivatization (e.g., formation of hydrazones or coordination complexes). In contrast, amino or pyrazole substituents (as in Mepirizole or CyPPA analogs) enhance hydrogen-bonding capacity or steric bulk, influencing target selectivity .
  • Methoxymethyl vs. Hydrophobic Substituents :
    The methoxymethyl group at position 4 enhances solubility compared to hydrophobic groups like cyclohexyl or aryl rings in CyPPA analogs. This polarity may improve bioavailability but reduce membrane permeability .

  • Methyl at Position 6 : A conserved methyl group at position 6 (shared with Mepirizole and pesticide metabolites) likely stabilizes the pyrimidine ring conformation, as evidenced by crystallographic data in 4-methyl-6-phenylpyrimidin-2-amine .

Biological Activity

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a pyrimidine derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating various diseases, including infections and cancer. The unique structural features of this compound, including the hydrazinyl and methoxymethyl groups, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C8H12N4O\text{Chemical Formula C}_8\text{H}_{12}\text{N}_4\text{O}
Property Details
Molecular Weight168.21 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is influenced by its ability to interact with various biological targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with enzymes and receptors. The methoxymethyl group affects the compound's lipophilicity and membrane permeability, which are critical for its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL against various bacterial strains, indicating promising antibacterial potential .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound have shown effectiveness against influenza viruses, with some exhibiting low toxicity profiles in vivo:

  • One study reported a compound with an IC50 of 0.126 μM against cancer cell lines, highlighting the potential for antiviral applications alongside anticancer properties .

Anticancer Potential

The anticancer activity of pyrimidine derivatives is a significant area of research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • For example, compounds derived from similar structures have been shown to inhibit the growth of MDA-MB-231 triple-negative breast cancer cells with an IC50 range of 0.87–12.91 μM, demonstrating selectivity over normal cells .

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of a series of pyrimidine derivatives against Mycobacterium tuberculosis. Compounds exhibited MIC values as low as 0.48 μg/mL against multidrug-resistant strains, indicating strong potential for further development as antibacterial agents .
  • Anticancer Efficacy :
    • In another study, a derivative showed significant inhibition of EGFR phosphorylation in cancer models, suggesting that structural modifications could enhance therapeutic efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and sodium methoxide under reflux conditions. Key parameters include temperature control (70–90°C), pH adjustment, and reaction time (8–12 hours). Sodium methoxide acts as a base to deprotonate thiourea, facilitating nucleophilic attack on carbonyl intermediates. Post-synthesis purification via recrystallization from methanol enhances purity . Optimization of stoichiometric ratios (e.g., 1:1.5 molar ratio of thiourea to aldehyde precursors) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazinyl and methoxymethyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., observed m/z 170.17 for C₆H₁₀N₄O₂). X-ray crystallography resolves solid-state conformation, as demonstrated for analogous pyrimidines, revealing puckering angles and hydrogen-bonding networks . High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Kinase inhibition assays : Test against Src/Abl kinases using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and predict reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning (ML) analyzes experimental datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian modeling .
  • Target validation : siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Q. How do structural modifications (e.g., hydrazinyl/methoxymethyl groups) affect binding affinity to kinases?

  • Methodological Answer :

  • Hydrazinyl group : Enhances hydrogen bonding with kinase ATP-binding pockets (e.g., via N–H⋯O interactions). Replace with methyl groups to assess steric effects .
  • Methoxymethyl group : Increases solubility and modulates logP. Replace with ethoxymethyl or hydroxymethyl to compare pharmacokinetic profiles. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes .

Q. What experimental approaches determine crystal structure and conformational dynamics?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–N: 1.34 Å) and torsion angles (e.g., 74.95° between pyrimidine and phenyl rings) .
  • Dynamic NMR : Monitors ring puckering in solution (E-conformation dominance) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and phase transitions .

Q. How does the methoxymethyl group influence solubility/reactivity compared to other pyrimidine derivatives?

  • Methodological Answer : The methoxymethyl group increases hydrophilicity (logP reduction by ~0.5 units vs. methyl analogs). Reactivity is enhanced via O–CH₂–C resonance stabilization, facilitating nucleophilic substitutions. Compare with ethoxymethyl derivatives () to evaluate steric/electronic effects on reaction kinetics .

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